![molecular formula C12H17NO3 B2951184 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide CAS No. 1795484-04-6](/img/structure/B2951184.png)
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide
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Overview
Description
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide is a compound that features a furan ring, a hydroxy group, and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via oxidation reactions.
Formation of the Cyclopropane Carboxamide Moiety: This can be achieved through cyclopropanation reactions, where alkenes are converted to cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated furan derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The cyclopropane carboxamide moiety can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and a hydroxy group but differs in its overall structure and functional groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound has a cyclohexane ring and carboxylic ester groups, making it structurally different but functionally similar in some applications.
Uniqueness
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide is unique due to its combination of a furan ring, hydroxy group, and cyclopropane carboxamide moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(15,7-10-3-2-6-16-10)8-13-11(14)9-4-5-9/h2-3,6,9,15H,4-5,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWTVHGMLZUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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